molecular formula C19H15N5OS3 B2541505 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide CAS No. 304684-06-8

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide

Cat. No.: B2541505
CAS No.: 304684-06-8
M. Wt: 425.54
InChI Key: RGGRDEGUCMHPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a useful research compound. Its molecular formula is C19H15N5OS3 and its molecular weight is 425.54. The purity is usually 95%.
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Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on available research findings.

  • Molecular Formula : C23H24N4OS2
  • Molecular Weight : 436.59 g/mol
  • CAS Number : 443120-82-9

The compound exhibits significant inhibitory activity against certain kinases in the mitogen-activated protein kinase (MAPK) family, particularly JNK2 and JNK3. The inhibition of these kinases is associated with various cellular processes including apoptosis and stress responses:

  • Inhibition of JNK Kinases :
    • Potent inhibitors of JNK3 were identified with pIC50 values of 6.7 and 6.6 for compounds 5a and 11a respectively.
    • Selectivity was noted against JNK1 and p38alpha while maintaining similar potency against JNK2 .
  • Binding Affinity :
    • X-ray crystallography revealed a unique binding mode in the ATP-binding site of JNK3, suggesting a specific interaction mechanism that could be leveraged for drug design .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Kinase Inhibition Inhibits JNK2 and JNK3 with high selectivity; potential for therapeutic use in diseases involving these pathways .
Cellular Effects Modulates apoptosis and stress signaling pathways in neuronal cells .
Potential Applications Could be explored for neuroprotective effects or treatment of neurodegenerative diseases due to its action on JNK pathways .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl):

  • Neuroprotective Studies :
    • Research indicates that targeting JNK pathways can provide neuroprotection in models of neurodegeneration. The inhibition of JNK3 has been linked to reduced neuronal death in stress conditions .
  • Cancer Research :
    • The compound's ability to inhibit kinases involved in cell proliferation suggests potential applications in cancer therapy where aberrant kinase activity is prevalent .
  • Pharmacological Studies :
    • Investigations into the pharmacokinetics and toxicity profiles indicate that while the compound shows promise as a therapeutic agent, further studies are required to fully understand its safety and efficacy profiles in vivo .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Molecular docking studies have suggested its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response . The ability to inhibit 5-LOX could make it a candidate for treating conditions like asthma and arthritis.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies have shown that derivatives of similar structures possess cytotoxic effects against various cancer cell lines . The mechanism of action appears to involve inducing apoptosis in cancer cells, which is a vital pathway for cancer treatment.

Therapeutic Potential

Given its structural complexity and biological activity, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide holds promise in several therapeutic areas:

  • Anti-inflammatory Drugs : As a potential 5-LOX inhibitor.
  • Cancer Therapeutics : Due to its cytotoxic effects on tumor cells.
  • Neurological Disorders : Its structural analogs have shown promise in treating conditions like Alzheimer's disease through enzyme inhibition .

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

StudyCompoundFindings
N-(3-Cyano...)Demonstrated anti-inflammatory activity via 5-LOX inhibition.
5-substituted derivativesExhibited cytotoxic effects on HCT-116 and HeLa cell lines with IC50 values below 100 μM.
Polyfunctional heterocyclesShowed significant antitumor activity with mechanisms involving apoptosis induction.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS3/c20-9-12-11-5-1-3-7-14(11)27-17(12)21-16(25)10-26-18-22-23-19-24(18)13-6-2-4-8-15(13)28-19/h2,4,6,8H,1,3,5,7,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGRDEGUCMHPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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